molecular formula C4H2N2 B3058920 Maleonitrile CAS No. 928-53-0

Maleonitrile

Cat. No.: B3058920
CAS No.: 928-53-0
M. Wt: 78.07 g/mol
InChI Key: KYPOHTVBFVELTG-UPHRSURJSA-N
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Description

Maleonitrile, also known as (2Z)-but-2-enedinitrile, is an organic compound with the molecular formula C4H2N2. It is characterized by the presence of two nitrile groups (-CN) attached to a carbon-carbon double bond. This compound is a colorless solid that is soluble in polar solvents and is used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleonitrile can be synthesized through various methods. One common method involves the dehydration of cyanoacetamide. Another method is the gas-phase reaction of acetonitrile with cyanogen chloride, which produces this compound along with hydrogen chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves the gas-phase reaction mentioned above. This method is favored due to its efficiency and the relatively simple reaction conditions required. The reaction is carried out at elevated temperatures and in the presence of a catalyst to enhance the yield .

Chemical Reactions Analysis

Types of Reactions

Maleonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of maleonitrile involves its reactivity due to the presence of the nitrile groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its double bond and nitrile groups provide versatility in synthesis, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(Z)-but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPOHTVBFVELTG-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C#N)\C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034344
Record name (2Z)-But-2-enedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-53-0
Record name (2Z)-2-Butenedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedinitrile, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-But-2-enedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenedinitrile, (2Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleonitrile
Reactant of Route 2
Maleonitrile
Reactant of Route 3
Maleonitrile

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